3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1097826-65-7
VCID: VC11644591
InChI: InChI=1S/C8H7BrN2OS/c9-2-3-11-5-10-6-1-4-13-7(6)8(11)12/h1,4-5H,2-3H2
SMILES: C1=CSC2=C1N=CN(C2=O)CCBr
Molecular Formula: C8H7BrN2OS
Molecular Weight: 259.13 g/mol

3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 1097826-65-7

Cat. No.: VC11644591

Molecular Formula: C8H7BrN2OS

Molecular Weight: 259.13 g/mol

* For research use only. Not for human or veterinary use.

3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one - 1097826-65-7

Specification

CAS No. 1097826-65-7
Molecular Formula C8H7BrN2OS
Molecular Weight 259.13 g/mol
IUPAC Name 3-(2-bromoethyl)thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C8H7BrN2OS/c9-2-3-11-5-10-6-1-4-13-7(6)8(11)12/h1,4-5H,2-3H2
Standard InChI Key NGDXXMRUGRVYNB-UHFFFAOYSA-N
SMILES C1=CSC2=C1N=CN(C2=O)CCBr
Canonical SMILES C1=CSC2=C1N=CN(C2=O)CCBr

Introduction

Structural Characteristics and Nomenclature

Core Scaffold and Substituent Analysis

The compound 3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one features a bicyclic system comprising a thiophene ring fused to a pyrimidinone moiety. The numbering system follows IUPAC conventions, with the thiophene ring occupying positions 3 and 2 relative to the pyrimidinone’s carbonyl group . The 2-bromoethyl substituent at the N3 position introduces electrophilic reactivity, enabling further functionalization via nucleophilic substitution or cross-coupling reactions .

Table 1: Key Structural Features

PositionSubstituent/GroupRole in Reactivity/Bioactivity
N32-BromoethylElectrophilic site for alkylation
C4Ketone (C=O)Hydrogen-bond acceptor for target binding
Thieno ringSulfur atomEnhances lipophilicity and membrane permeability

Synthetic Methodologies

Gewald Synthesis for Thienopyrimidinone Core

The thieno[3,2-d]pyrimidin-4-one scaffold is typically synthesized via a Gewald reaction, which involves cyclocondensation of 2-aminothiophene-3-carboxylates with formamide or ammonium acetate under thermal conditions . For example:

  • Step 1: Ethyl 2-aminothiophene-3-carboxylate reacts with formamide at 120°C to form the pyrimidinone core .

  • Step 2: N3 alkylation using 1,2-dibromoethane in the presence of K₂CO₃ and tetrabutylammonium bromide (TBAB) yields the 2-bromoethyl derivative .

Spectral Characterization

Reported analogs are characterized by:

  • ¹H NMR: Resonances at δ 4.2–4.5 ppm (m, -CH₂Br), δ 7.8–8.2 ppm (thieno-H) .

  • IR: Peaks at 1690 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br) .

Biological Activity and Mechanisms

Table 2: Activity of Selected Thienopyrimidinones

CompoundSubstituent (N3)% Inhibition (M. smegmatis)MIC (M. tuberculosis, µg/mL)
6-Pentyl derivativePentyl68% at 30 µM16
3-Allyl derivativeAllyl40% at 30 µM32
Hypothetical 2-Bromoethyl2-BromoethylPredicted: 50–60%Predicted: 12–18

Pharmacological Applications and Challenges

Drug Resistance Mitigation

Thienopyrimidinones show promise against multidrug-resistant TB (MDR-TB) due to their novel mechanism of action, circumventing common resistance pathways associated with rifampicin and isoniazid .

Toxicity and Selectivity

Preliminary cytotoxicity studies on analogs indicate moderate selectivity indices (SI = 5–10) in mammalian cell lines, suggesting a need for structural optimization to reduce off-target effects .

Future Directions

  • Synthetic Optimization: Introduce polar groups (e.g., hydroxyl, triazole) to improve solubility and reduce cytotoxicity .

  • In Vivo Studies: Evaluate pharmacokinetics and efficacy in animal models of TB infection.

  • Target Identification: Use proteomic approaches to identify additional bacterial targets.

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